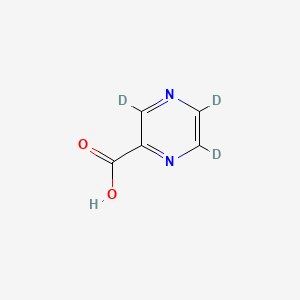
Pyrazinecarboxylic Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazinecarboxylic Acid-d3, also known as [2H3]-Pyrazinecarboxylic Acid, is a deuterated form of pyrazinecarboxylic acid. This compound is characterized by the replacement of three hydrogen atoms with deuterium atoms, which makes it useful as a stable isotope-labeled compound in various scientific research applications. This compound is a colorless to pale yellow crystalline powder that is soluble in water and common organic solvents such as ethanol and dimethylformamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Pyrazinecarboxylic Acid-d3 typically involves the deuteration of pyrazinecarboxylic acid. One common method is to use deuterated reagents to replace the hydrogen atoms in pyrazinecarboxylic acid with deuterium. For example, the reaction of pyrazinecarboxylic acid with deuterated water (D2O) in the presence of a deuterium exchange catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques to obtain the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazinecarboxylic Acid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to other pyrazine derivatives.
Substitution: The carboxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazinecarboxylic acid derivatives, while substitution reactions can produce various pyrazine derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Pyrazinecarboxylic Acid-d3 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Pyrazinecarboxylic Acid-d3 is primarily related to its use as a stable isotope-labeled compound. The deuterium atoms in this compound provide a unique signature that can be detected using analytical techniques such as NMR spectroscopy and mass spectrometry. This allows researchers to trace the movement and transformation of the compound in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinecarboxylic Acid: The non-deuterated form of Pyrazinecarboxylic Acid-d3, used in similar applications but without the stable isotope labeling.
2,3-Pyrazinedicarboxylic Acid: A related compound with two carboxyl groups, used in the synthesis of coordination complexes and other derivatives
3-Hydroxy-2-quinoxalinecarboxylic Acid: Another derivative with a hydroxyl group, used in the synthesis of metal complexes.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and research applications. The stable isotope labeling allows for precise tracking and analysis of the compound in various processes, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C5H4N2O2 |
|---|---|
Molekulargewicht |
127.12 g/mol |
IUPAC-Name |
3,5,6-trideuteriopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/i1D,2D,3D |
InChI-Schlüssel |
NIPZZXUFJPQHNH-CBYSEHNBSA-N |
Isomerische SMILES |
[2H]C1=C(N=C(C(=N1)[2H])C(=O)O)[2H] |
Kanonische SMILES |
C1=CN=C(C=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


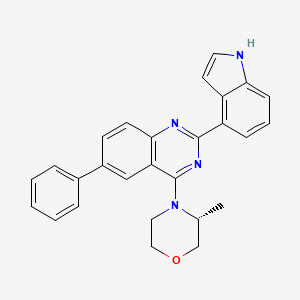
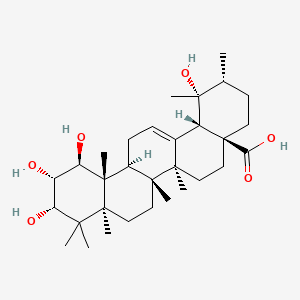

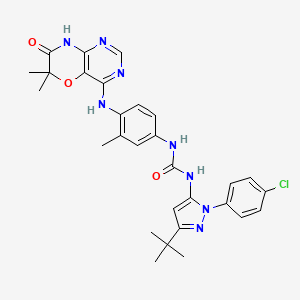

![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
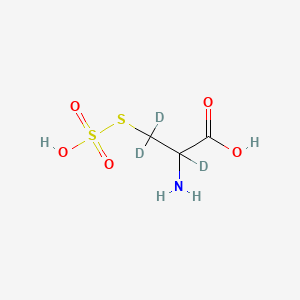




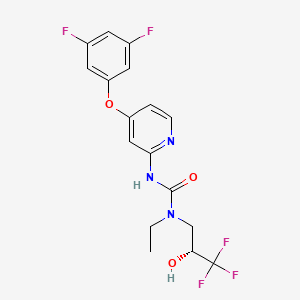

![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
